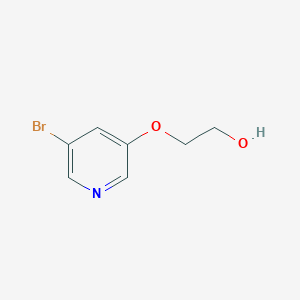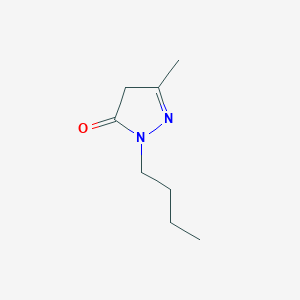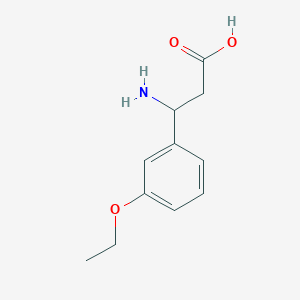
2-(Thiophen-3-YL)nicotinic acid
Übersicht
Beschreibung
Synthesis Analysis
A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I), was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . A series of new N - (thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis
The molecular formula of “2-(Thiophen-3-YL)nicotinic acid” is C10H7NO2S . The crystal packing of the related compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry. Thiophene easily reacts with electrophiles . The nucleophilic, electrophilic and radical reactions leading to substitution on a thiophene ring are reviewed .Wissenschaftliche Forschungsanwendungen
Fungicidal Activity
N-(thiophen-2-yl) nicotinamide derivatives, which are related to 2-(Thiophen-3-yl)nicotinic acid, have been synthesized for fungicidal applications. These compounds, including 4a and 4f, demonstrated significant fungicidal activities against cucumber downy mildew, surpassing some commercial fungicides in efficacy (Wu et al., 2022).
Vasorelaxation and Antioxidation
Thionicotinic acid derivatives, which include variants of this compound, have shown potential in vasorelaxation and antioxidation. These compounds demonstrated dose-dependent vasorelaxation effects and exhibited antioxidative properties in assays (Prachayasittikul et al., 2010).
Synthesis of Nicotinic Acid Derivatives
Research on the efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors has been conducted. These derivatives are crucial intermediates in the production of certain pharmaceutical compounds (Kiss et al., 2008).
Recovery of Nicotinic Acid
A study focused on intensifying the recovery of nicotinic acid using reactive extraction with organophosphorus solvating extractants. This research has implications for the production and recovery of nicotinic acid in the food, pharmaceutical, and biochemical industries (Kumar et al., 2008).
Ionic Liquid and Biocompatible Catalyst
Nicotinium sulfate, derived from tobacco-extracted nicotine, has been developed as a protic ionic liquid and biocompatible catalyst. This compound shows potential for selective acetylation of amines and represents a novel class of recyclable and reusable catalysts (Tamaddon & Azadi, 2017).
Receptors for Nicotinic Acid
Research has identified PUMA-G and HM74 as receptors for nicotinic acid, mediating its anti-lipolytic effect. This discovery opens avenues for developing new drugs to treat dyslipidemia (Tunaru et al., 2003).
Solar Cell Applications
Studies have explored the use of thiophene derivatives in dye-sensitized solar cells. These compounds, including ones related to this compound, exhibit high photon-to-current conversion efficiency, suggesting their potential in renewable energy applications (Hagberg et al., 2008).
Wirkmechanismus
Target of Action
It’s known that nicotinic acid, a component of this compound, acts through its receptor on adipocytes . Thiophene derivatives, another component, have been reported to possess a variety of biological effects .
Mode of Action
Nicotinic acid is known to increase the average number of ldl particle size and reduce the number of low-density lipoprotein (ldl) .
Biochemical Pathways
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Some n-(thiophen-2-yl) nicotinamide derivatives have shown excellent fungicidal activities .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(Thiophen-3-YL)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can modulate the activity of these enzymes, potentially influencing various signaling pathways . Additionally, this compound may interact with antioxidant proteins, contributing to its potential anti-inflammatory and anti-cancer properties .
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases, leading to changes in cell signaling pathways that regulate cell growth and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes . These interactions can result in alterations in cellular metabolism, potentially impacting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression, potentially resulting in altered cell behavior . Additionally, the stability of the compound can affect its efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anti-cancer properties . At higher doses, it may cause toxic or adverse effects, such as cellular damage or disruption of normal cellular processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can influence metabolic flux and metabolite levels, potentially impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within cells can affect its accumulation and activity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other biomolecules . These localization patterns are critical for understanding the compound’s overall biochemical effects.
Eigenschaften
IUPAC Name |
2-thiophen-3-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-2-1-4-11-9(8)7-3-5-14-6-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOOBNFJKSQNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406260 | |
| Record name | 2-thiophen-3-ylpyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893723-60-9 | |
| Record name | 2-(3-Thienyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893723-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-thiophen-3-ylpyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





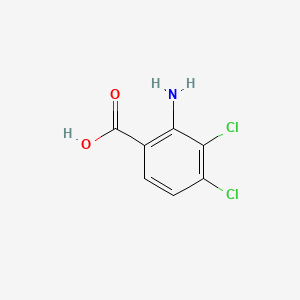
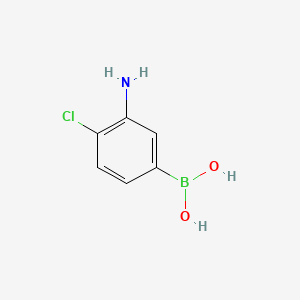

![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)
